molecular formula C20H25FN4O2 B15114715 5-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

5-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B15114715
M. Wt: 372.4 g/mol
InChI Key: JXGYBEOOPDGPFK-UHFFFAOYSA-N
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Description

5-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, a piperazine ring, and an oxan-4-yl group, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

The synthesis of 5-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves several steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include the following steps:

    Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction using a suitable piperazine derivative.

    Incorporation of the Methoxyphenyl Group: This can be achieved through a coupling reaction, such as Suzuki coupling, using a methoxyphenyl boronic acid derivative.

    Addition of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via a nucleophilic substitution reaction using an appropriate oxan-4-yl halide.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, amines, and alcohols.

  • Coupling Reactions

Properties

Molecular Formula

C20H25FN4O2

Molecular Weight

372.4 g/mol

IUPAC Name

5-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C20H25FN4O2/c1-26-17-5-3-2-4-16(17)24-8-10-25(11-9-24)20-18(21)19(22-14-23-20)15-6-12-27-13-7-15/h2-5,14-15H,6-13H2,1H3

InChI Key

JXGYBEOOPDGPFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3F)C4CCOCC4

Origin of Product

United States

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